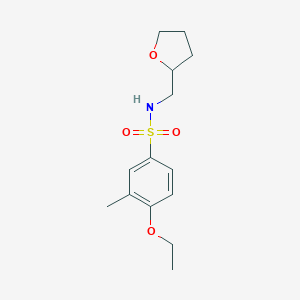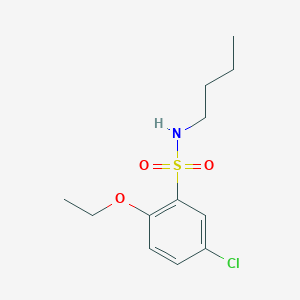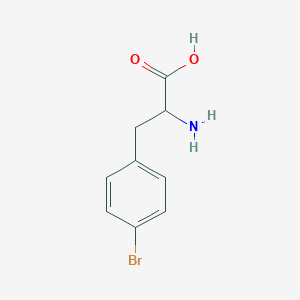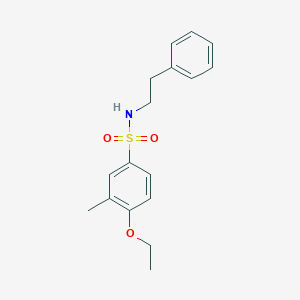
4-ethoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as EHT 1864 and has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and inflammation.
Mecanismo De Acción
EHT 1864 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). This prevents the GEFs from activating the Rho GTPases, which in turn inhibits their downstream signaling pathways. The inhibition of these pathways can lead to various cellular effects, including the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration of cancer cells, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, EHT 1864 has been shown to reduce inflammation in various animal models and has been investigated for its potential use in cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EHT 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to selectively inhibit the activity of these proteins without affecting other cellular processes. Additionally, EHT 1864 has been shown to have low toxicity in various animal models, which makes it a promising candidate for further investigation.
One of the limitations of using EHT 1864 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the synthesis of EHT 1864 can be challenging, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the investigation of EHT 1864. One potential area of research is the use of EHT 1864 in combination with other cancer treatments to enhance their efficacy. Additionally, EHT 1864 could be investigated for its potential use in other diseases, such as neurodegenerative diseases or infectious diseases. Finally, the development of new synthesis methods for EHT 1864 could increase its availability for research purposes and facilitate further investigation of its potential applications.
Métodos De Síntesis
The synthesis of EHT 1864 involves the reaction between 4-ethoxy-3-methylbenzenesulfonyl chloride and tetrahydro-2-furanylmethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
EHT 1864 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of Rho GTPases, which are proteins that play a crucial role in various cellular processes, including cell migration, proliferation, and survival. As a result, EHT 1864 has been investigated for its potential use in cancer research, where it could be used to inhibit the growth and metastasis of cancer cells.
Propiedades
Nombre del producto |
4-ethoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H21NO4S |
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
4-ethoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-3-18-14-7-6-13(9-11(14)2)20(16,17)15-10-12-5-4-8-19-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3 |
Clave InChI |
ZXAJRSOKIZKOAX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)



![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)

![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)




